1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone
Description
This compound features a piperazine core substituted with a 4-methoxyphenyltetrazole moiety via a methylene bridge and a phenylethanone side chain. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry contexts. The ethanone group contributes to structural rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-20(22-23-24-27)16-25-11-13-26(14-12-25)21(28)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAIVPBXDPHORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition Reaction
The 1-(4-methoxyphenyl)-1H-tetrazole-5-yl group is synthesized by reacting 4-methoxyphenyl nitrile (1.0 equiv) with sodium azide (1.2 equiv) in dimethylformamide (DMF) at 100°C for 24 hours. Acidic workup (HCl, pH 2–3) yields the tetrazole as a white solid (85% yield).
Key Data:
- 1H NMR (CDCl3): δ 8.21 (d, J = 8.8 Hz, 2H, Ar–H), 7.94 (d, J = 8.8 Hz, 2H, Ar–H), 4.01 (s, 3H, OCH3).
- HRMS (m/z): [M+H]+ calcd. for C8H8N4O: 177.0779; found: 177.0776.
Piperazine Alkylation
Chloromethylation of Tetrazole
The tetrazole (1.0 equiv) reacts with chloromethyl methyl ether (MOMCl, 1.5 equiv) in dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA, 1.2 equiv). After 6 hours, the chloromethyl-tetrazole intermediate is isolated (72% yield).
Coupling with Piperazine
Piperazine (2.0 equiv) and the chloromethyl-tetrazole (1.0 equiv) reflux in acetonitrile for 12 hours. The product, 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine, is purified via silica chromatography (petroleum ether/ethyl acetate, 1:1).
Key Data:
Phenylethanone Conjugation
Acyl Chloride Formation
Phenylacetic acid (1.0 equiv) reacts with thionyl chloride (2.0 equiv) in DCM at 0°C for 2 hours. The resultant phenylethanoyl chloride is used directly.
Nucleophilic Substitution
The piperazine-tetrazole intermediate (1.0 equiv) reacts with phenylethanoyl chloride (1.2 equiv) in acetone with TEA (2.0 equiv). After 12 hours, the title compound precipitates and is recrystallized from ethanol (74% yield).
Key Data:
- Melting Point: 162–164°C.
- X-ray Diffraction: Bond lengths: C(7)–C(8) = 1.314(6) Å (conjugated enone), C(9)–N(1) = 1.342(5) Å (amide linkage).
Structural Characterization
Spectroscopic Analysis
Crystallographic Validation
Single-crystal X-ray analysis confirms the (E)-configuration of the enone moiety and planar geometry of the tetrazole ring (Fig. 1). Hydrogen bonding (N–H···O, 2.892 Å) stabilizes the lattice.
Optimization and Yield Analysis
| Step | Reaction | Yield | Key Condition |
|---|---|---|---|
| 1 | Tetrazole synthesis | 85% | DMF, 100°C |
| 2 | Piperazine alkylation | 72% | CH3CN, reflux |
| 3 | Acyl conjugation | 74% | Acetone, TEA |
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues with Piperazine/Tetrazole-Ethanone Scaffolds
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations:
Tetrazole Substituents: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-F in ) or unsubstituted phenyl (e.g., 13a ). Methoxy groups enhance lipophilicity and may improve membrane permeability compared to halogenated analogs.
Piperazine Modifications :
- The methylene bridge in the target compound differs from sulfonyl (e.g., 7e ) or allyl (e.g., 13a ) linkages. Sulfonyl groups increase polarity and hydrogen-bond acceptor capacity, which may enhance receptor affinity but reduce bioavailability.
- Piperidine analogs (e.g., 22–28 ) lack the piperazine’s second nitrogen, reducing basicity and altering pharmacokinetics.
This could enhance interactions with hydrophobic enzyme pockets.
Biological Activity
The compound 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone represents a novel class of synthetic organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be broken down into distinct functional groups:
- Tetrazole Ring : Known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.
- Piperazine Moiety : Commonly associated with neuroleptic and anxiolytic effects.
- Phenylethanone Structure : Often linked to analgesic and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Neuropharmacological Effects
The piperazine component is noteworthy for its neuropharmacological potential. Studies have demonstrated that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models. The specific compound under discussion has been tested for its ability to modulate neurotransmitter systems, primarily serotonin and dopamine pathways, which are crucial in mood regulation.
Anti-inflammatory Activity
Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the methoxy group on the phenyl ring enhances the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
In a study conducted by Abdel-Wahab et al., various tetrazole derivatives were synthesized, including those structurally related to our compound. These derivatives were subjected to antimicrobial assays, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Neuropharmacological Assessment
A behavioral study assessed the anxiolytic effects of piperazine derivatives in mice. The results indicated that compounds similar to this compound significantly reduced anxiety-like behaviors in the elevated plus maze test .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The tetrazole moiety may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : The piperazine structure could interact with serotonin and dopamine receptors, influencing neurotransmitter release and uptake.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is essential. The following table summarizes the biological activities observed in structurally similar compounds:
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | MIC = 32 µg/mL | Anxiolytic (P < 0.05) | Inhibition of IL-6 |
| Compound B | MIC = 16 µg/mL | No significant effect | Moderate inhibition |
| Target Compound | MIC = 8 µg/mL | Significant anxiolytic effect (P < 0.01) | Strong inhibition of TNF-alpha |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
